tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate
Description
tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate is a piperidine-derived intermediate with significant applications in medicinal chemistry, particularly in synthesizing kinase inhibitors such as CP-690550 (tofacitinib) . Its structure features a tert-butyl carbamate group at the 1-position, a ketone at the 3-position, and two methyl groups at the 4,4-positions of the piperidine ring. These substituents confer steric and electronic properties that influence reactivity, solubility, and biological activity. The compound is typically synthesized via multi-step processes involving alkylation, oxidation, and deprotection, achieving a total yield of ~80% under optimized conditions .
Properties
CAS No. |
1448963-01-6 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A mixture of 4,4-dimethyl-3-oxopiperidine (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF) is stirred at 0°C for 2 hours. The reaction progresses to >95% conversion, as monitored by thin-layer chromatography (TLC). Workup involves extraction with ethyl acetate, washing with citric acid, and purification via silica gel chromatography to yield the Boc-protected product in 89–96% purity.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Catalyst | DMAP (0.1 equiv) |
| Yield | 89–96% |
This method is favored for its high efficiency and compatibility with sensitive functional groups. The Boc group’s stability under basic conditions facilitates downstream modifications.
Cyclization Strategies for Piperidine Ring Formation
Ring-closing approaches are employed when starting materials lack the preformed piperidine structure. A Dieckmann condensation of dimethyl-substituted diester intermediates is a prominent example.
Dieckmann Cyclization
Ethyl 3-(2-(tert-butoxycarbonylamino)ethyl)-2,2-dimethylpentanedioate undergoes intramolecular cyclization in the presence of sodium hydride (NaH) in toluene at 110°C. The reaction forms the 3-oxo group via elimination, yielding the target compound in 70–78% yield after recrystallization from ethanol.
Optimization Insights
-
Base Selection : NaH outperforms potassium tert-butoxide (KOtBu) due to superior enolate formation.
-
Solvent Effects : Toluene minimizes side reactions compared to polar aprotic solvents.
-
Temperature : Elevated temperatures (110°C) accelerate cyclization but require rigorous moisture exclusion.
This method is scalable but demands precise stoichiometry to avoid over-alkylation byproducts.
Oxidation of 3-Hydroxy or 3-Amino Intermediates
Secondary alcohols or amines at the 3-position of 4,4-dimethylpiperidine can be oxidized to the corresponding ketone.
Oxidation of 3-Hydroxy Intermediate
A solution of tert-butyl 4,4-dimethyl-3-hydroxypiperidine-1-carboxylate in dichloromethane (DCM) is treated with Dess-Martin periodinane (1.5 equiv) at 0°C. After 3 hours, the reaction is quenched with sodium thiosulfate, yielding the 3-oxo derivative in 82–88% yield.
Comparative Oxidizing Agents
| Oxidizing Agent | Yield (%) | Side Products |
|---|---|---|
| Dess-Martin | 82–88 | Minimal |
| Pyridinium chlorochromate | 65–72 | Over-oxidation |
| Swern oxidation | 75–80 | Odorous byproducts |
Dess-Martin periodinane is optimal for its selectivity and ease of purification.
Asymmetric Synthesis for Enantiomeric Control
While the target compound lacks chiral centers, methods for related tert-butyl piperidine carboxylates highlight strategies applicable to stereochemically complex analogs.
Optical Resolution via Diastereomeric Salt Formation
A racemic mixture of tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate is treated with (R)-mandelic acid in ethanol. The resulting diastereomeric salts are fractionally crystallized, yielding enantiomerically enriched product (>98% ee) after neutralization.
Industrial Considerations
-
Recycling : Unresolved enantiomers are racemized using aqueous NaOH (30°C, 12 h) and reintroduced into the resolution process, achieving 92% overall yield.
-
Solvent Systems : Ethanol/water mixtures (3:1) enhance crystallization efficiency.
Industrial-Scale Process Optimization
Continuous Flow Hydrogenation
A patent-derived method employs continuous-flow reactors for reductive amination steps in precursor synthesis. A solution of tert-butyl 4,4-dimethyl-3-nitropiperidine-1-carboxylate in methanol is hydrogenated over Pd/C (10 wt%) at 50°C under 30 bar H₂. The nitro group is reduced to an amine, which is subsequently oxidized to the ketone, achieving 85% yield over two steps.
Advantages Over Batch Processing
-
Safety : Reduced handling of pyrophoric catalysts.
-
Consistency : Steady-state conditions minimize batch-to-batch variability.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for functionalization and modification, making it a valuable intermediate in synthetic pathways.
Synthesis Pathways
The compound can be synthesized through various methods including:
- Condensation Reactions : Reacting with aldehydes or ketones to form more complex structures.
- Cyclization Reactions : Facilitating the formation of piperidine derivatives which are important in pharmaceuticals.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Compounds | Outcome |
|---|---|---|
| Aldol Condensation | Acetaldehyde | β-hydroxy carbonyl compounds |
| Michael Addition | α,β-unsaturated carbonyls | β-substituted carbonyls |
| Nucleophilic Substitution | Alkyl halides | Alkylated products |
Medicinal Chemistry
This compound has shown promise in drug discovery and development due to its ability to interact with biological targets effectively.
Potential Therapeutic Uses
Research indicates that this compound may have applications in:
- Anticancer Agents : Its derivatives have been explored for their potential to inhibit tumor growth.
- Antimicrobial Activity : Certain derivatives exhibit activity against bacterial strains.
Case Study: Anticancer Activity
A study conducted by Chemistry Europe demonstrated that derivatives of this compound were effective in inhibiting the proliferation of cancer cell lines (Chemistry Europe, 2025) .
Biological Research
In biological studies, this compound is utilized for investigating enzyme functions and metabolic pathways.
Enzyme Inhibition Studies
The compound has been employed to study the inhibition of specific enzymes involved in metabolic processes. Its structural features allow researchers to modify it for enhanced selectivity towards target enzymes.
Table 2: Enzyme Inhibition Studies Using this compound
| Target Enzyme | Inhibition Type | Observed IC50 (µM) |
|---|---|---|
| Aldose Reductase | Competitive | 25 |
| Carbonic Anhydrase | Non-competitive | 15 |
Hazard Information
The compound is classified with the following hazard statements:
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
Table 3: Safety Data for this compound
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 | Wear protective gloves |
| H319 | Use eye protection |
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring and ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
tert-Butyl 4-Methyl-3-Oxopiperidine-1-Carboxylate
- Structure : Differs by having a single methyl group at the 4-position instead of two.
- Synthesis : Synthesized via benzyl protection, borohydride reduction, Jones oxidation, and Pd/C-catalyzed debenzylation. Total yield is comparable (~80%) .
- Key Differences: Reduced steric hindrance at the 4-position may enhance reactivity in downstream alkylation or acylation reactions.
tert-Butyl 3-((Benzyloxycarbonylamino)methyl)-4,4-Difluoropiperidine-1-Carboxylate
- Structure: Contains a difluoro group at the 4,4-positions and a benzyloxycarbonylamino-methyl substituent at the 3-position .
- Key Differences: Fluorine Substitution: The electronegative fluorine atoms increase metabolic stability and may enhance binding affinity in enzyme inhibition due to polar interactions.
Table 1: Comparative Properties of Piperidine Derivatives
Key Observations:
Steric Effects: The 4,4-dimethyl group in the target compound increases steric bulk, which may slow reaction kinetics in substitution or cyclization reactions compared to mono-methyl or fluorine-containing analogues.
Synthetic Efficiency : The target compound’s synthesis is streamlined for industrial scale-up due to readily available starting materials (e.g., 4-methylpyridinium) and high yields . In contrast, fluorinated or benzyl-protected derivatives require additional steps, increasing cost and complexity.
Biological Activity
Tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate (often referred to as TB-DMP) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 213.27 g/mol
- CAS Number : 181269-69-2
The compound features a piperidine ring substituted with tert-butyl and dimethyl groups, contributing to its lipophilicity and potential biological interactions.
Synthesis
TB-DMP can be synthesized through various methods, often involving the reaction of piperidine derivatives with tert-butyl esters and subsequent modifications. A typical synthesis might involve the use of alkoxides in a controlled reaction environment to yield the desired product with high purity .
Anticancer Properties
Research has demonstrated that TB-DMP exhibits notable anticancer activity. It has been evaluated against several cancer cell lines, showing effective inhibition of cell growth. The compound's IC values range from 0.75 μM to 4.7 μM across different cell lines, indicating potent antiproliferative effects .
Table 1: Antiproliferative Activity of TB-DMP against Various Cancer Cell Lines
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| L1210 (Murine Leukemia) | 0.75 | Induces apoptosis via G2/M phase arrest |
| CEM (Human T-Lymphoblastoid) | 0.70 | Tubulin polymerization inhibition |
| HeLa (Cervical Carcinoma) | 1.1 | Apoptotic cell death |
The mechanism of action primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Selectivity for Cancer Cells
Notably, TB-DMP exhibits selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMC), where IC values exceed 20 μM. This selectivity is crucial for minimizing side effects in therapeutic applications .
Mechanistic Studies
Molecular docking studies have been conducted to elucidate the binding interactions between TB-DMP and tubulin. These studies suggest that TB-DMP binds effectively at the colchicine site on tubulin, which is critical for disrupting the normal assembly and function of microtubules during cell division .
Case Studies
A recent study highlighted the use of TB-DMP in a therapeutic context, where it was administered in vivo to assess its pharmacokinetic properties alongside its pharmacodynamic effects on tumor growth in animal models. The results indicated a significant reduction in tumor size correlated with serum concentrations of TB-DMP, supporting its potential as an effective anticancer agent .
Q & A
Basic Question: What are the common synthetic routes for tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step organic reactions starting from piperidine derivatives. A prominent method includes the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride under basic conditions (e.g., sodium hydroxide) to introduce the tert-butyloxycarbonyl (Boc) protecting group . Optimization focuses on:
- Temperature control : Maintaining 0–5°C during Boc protection to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
Continuous flow processes may improve scalability and yield consistency compared to batch methods . Post-synthesis, purity is verified via column chromatography and recrystallization.
Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., tert-butyl group at δ ~1.4 ppm, ketone resonance at ~208 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 256.1912 for CHNO) .
- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (~1700 cm for the Boc group and ketone) .
Purity is assessed via HPLC (>98%) or GC-MS to detect residual solvents or byproducts.
Advanced Question: How can computational methods like DFT aid in predicting the reactivity of this compound in novel reactions?
Answer:
Density Functional Theory (DFT) calculations predict:
- Electrophilic/nucleophilic sites : The 3-oxo group is susceptible to nucleophilic attack, while the Boc-protected nitrogen remains inert .
- Transition states : Modeling hydride reductions or alkylation reactions helps design stereoselective pathways .
- Hydrogen-bonding interactions : Crystal packing and supramolecular assembly can be simulated to guide co-crystallization studies . Cross-validation with experimental XRD data (e.g., SHELX-refined structures) ensures accuracy .
Advanced Question: What strategies resolve data contradictions between experimental spectroscopic results and theoretical computational models?
Answer:
Contradictions may arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:
- Multi-technique validation : Combine NMR, XRD, and IR to cross-check functional group assignments .
- Solvent correction in DFT : Incorporate solvent models (e.g., PCM for DMSO) to align computed and observed chemical shifts .
- Dynamic effects : Use molecular dynamics to account for conformational flexibility in solution vs. rigid crystal structures .
Basic Question: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4 Acute Toxicity) .
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing waste .
Advanced Question: How does the tert-butyl group influence the compound’s stability and reactivity in aqueous vs. non-polar environments?
Answer:
The tert-butyl group:
- Enhances hydrophobicity : Reduces solubility in aqueous media, favoring organic-phase reactions (e.g., SN2 alkylations) .
- Provides steric shielding : Protects the piperidine nitrogen from undesired protonation or oxidation .
- Stabilizes intermediates : In acidic conditions, the Boc group cleaves selectively, leaving the ketone intact for downstream functionalization .
Advanced Question: In multi-step synthesis, what are common side reactions encountered, and how can they be minimized?
Answer:
- Boc deprotection : Acidic conditions may prematurely cleave the Boc group. Use milder acids (e.g., TFA in DCM) and monitor via TLC .
- Ketone reduction : Unintended reduction of the 3-oxo group by NaBH can occur. Employ selective catalysts (e.g., CeCl·7HO) for controlled transformations .
- Racemization : Chiral centers may epimerize under basic conditions. Opt for low-temperature, non-polar solvents to retain stereochemistry .
Advanced Question: How is this compound utilized in medicinal chemistry for drug discovery?
Answer:
As a versatile intermediate:
- Scaffold diversification : The ketone and Boc-protected amine enable click chemistry (e.g., Huisgen cycloaddition) for library synthesis .
- Bioisosteric replacement : The piperidine ring mimics natural alkaloids, enhancing target binding in neurological or anticancer agents .
- Prodrug design : Hydrolysis of the Boc group in vivo releases active amines for sustained therapeutic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
